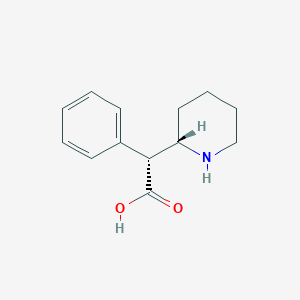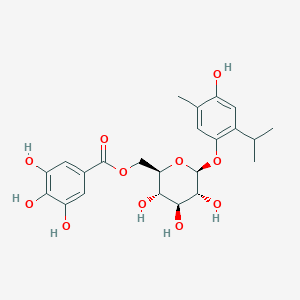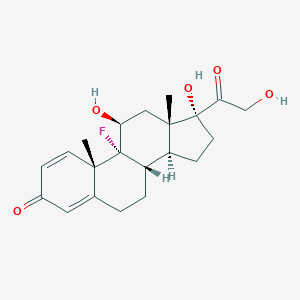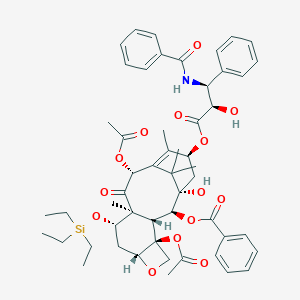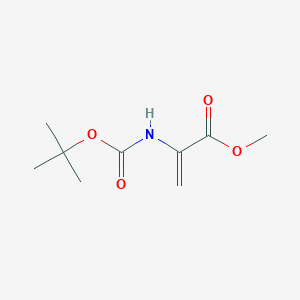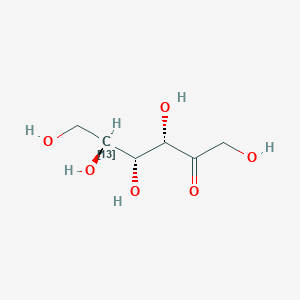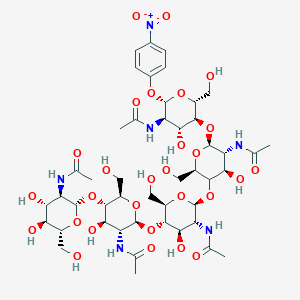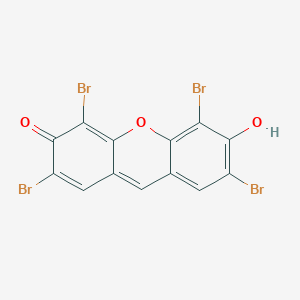
阿帕西酮
描述
阿帕西醌,又称 EO9,是一种吲哚醌,作为生物还原前药。其结构与丝裂霉素 C 类似,丝裂霉素 C 是一种较早的化疗药物。阿帕西醌主要用于治疗非肌肉浸润性膀胱癌。在缺氧细胞(如膀胱内表面发现的细胞)中,阿帕西醌通过细胞内还原酶转化为活性代谢物。这些活性代谢物烷基化 DNA,导致细胞凋亡,这在肿瘤细胞中优先表达 .
科学研究应用
阿帕西醌已被广泛研究用于治疗非肌肉浸润性膀胱癌。当膀胱内给予标记病变时,它显示出良好的抗癌活性,并且耐受性良好,没有全身性副作用。此外,阿帕西醌已被研究用于其在口腔癌细胞和异种移植模型中的抗癌活性,它已证明能够抑制细胞增殖并诱导细胞凋亡 .
作用机制
阿帕西醌的作用机制涉及它在缺氧细胞中被细胞内还原酶转化为活性代谢物。这些活性代谢物烷基化 DNA,导致 DNA 交联形成,随后发生细胞凋亡。阿帕西醌的分子靶点包括 DNA 和各种细胞内还原酶,如 NAD(P)H:醌氧化还原酶 1 (NQO1)。其作用机制中涉及的途径包括生物还原活化过程和细胞对 DNA 损伤的反应 .
准备方法
阿帕西醌最早于 1987 年在阿姆斯特丹大学合成。合成路线包括制备 3-羟基-5-氮杂环丙烷基-1-甲基-2-(1H-吲哚-4,7-二酮)丙-β-烯-α-醇。制备方法包括以下步骤:
吲哚醌核心形成: 这涉及适当前体的环化以形成吲哚醌结构。
氮杂环丙烷环的引入: 氮杂环丙烷环通过亲核取代反应引入。
阿帕西醌的工业生产方法没有广泛记录,但它们可能涉及类似的合成路线,这些路线针对大规模生产进行了优化。
化学反应分析
阿帕西醌经历了几种类型的化学反应:
还原: 在缺氧条件下,阿帕西醌被细胞内还原酶还原形成活性代谢物。
烷基化: 阿帕西醌的活性代谢物烷基化 DNA,导致 DNA 交联形成,随后发生细胞凋亡。
这些反应中常用的试剂和条件包括还原剂(如 NAD(P)H:醌氧化还原酶 1 (NQO1))和缺氧条件以促进还原过程。这些反应产生的主要产物是导致细胞死亡的 DNA 加合物和交联。
相似化合物的比较
阿帕西醌类似于其他生物还原前药,如丝裂霉素 C、PR-104、TH-302(依伏沙坦)和 AQ4N(巴诺沙酮)。阿帕西醌具有独特的药代动力学特性,使其更适合局部治疗,如膀胱癌的膀胱内给药。与丝裂霉素 C 不同,阿帕西醌从全身循环中迅速清除,降低了全身副作用的风险 .
类似化合物
- 丝裂霉素 C
- PR-104
- TH-302 (依伏沙坦)
- AQ4N (巴诺沙酮)
阿帕西醌独特的特性及其在局部治疗中的潜力使其成为进一步研究和临床应用的有希望的候选者。
属性
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

